molecular formula C12H19BCl2O3Si B1373291 4-(tert-Butyldimethylsilyloxy)-3,5-dichlorophenylboronic acid CAS No. 1150114-46-7

4-(tert-Butyldimethylsilyloxy)-3,5-dichlorophenylboronic acid

Cat. No.: B1373291
CAS No.: 1150114-46-7
M. Wt: 321.1 g/mol
InChI Key: WNDFXSADTRWDGK-UHFFFAOYSA-N
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Description

4-(tert-Butyldimethylsilyloxy)-3,5-dichlorophenylboronic acid is a boronic acid derivative that features a tert-butyldimethylsilyloxy group and two chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyldimethylsilyloxy)-3,5-dichlorophenylboronic acid typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature to form the tert-butyldimethylsilyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyldimethylsilyloxy)-3,5-dichlorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Substituted phenylboronic acids with various functional groups replacing the chlorine atoms.

    Coupling Reactions: Biaryl compounds with diverse substituents on the phenyl rings.

    Oxidation and Reduction: Modified silyloxy groups or hydroxyl groups depending on the reaction conditions.

Scientific Research Applications

4-(tert-Butyldimethylsilyloxy)-3,5-dichlorophenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyldimethylsilyloxy)-3,5-dichlorophenylboronic acid involves its reactivity as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The tert-butyldimethylsilyloxy group provides stability and protection to the phenolic hydroxyl group, allowing selective reactions to occur at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyldimethylsilyloxy)-3,5-dichlorophenylboronic acid is unique due to the combination of the tert-butyldimethylsilyloxy group and the dichloro substitution on the phenyl ring. This combination provides enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-3,5-dichlorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BCl2O3Si/c1-12(2,3)19(4,5)18-11-9(14)6-8(13(16)17)7-10(11)15/h6-7,16-17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDFXSADTRWDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)O[Si](C)(C)C(C)(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BCl2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674969
Record name (4-{[tert-Butyl(dimethyl)silyl]oxy}-3,5-dichlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-46-7
Record name Boronic acid, B-[3,5-dichloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[tert-Butyl(dimethyl)silyl]oxy}-3,5-dichlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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